
Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside
Overview
Description
Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside is a biochemical reagent primarily used in glycobiology research. This compound is a derivative of mannose, a type of sugar, and is characterized by the presence of octyl and tetraacetyl groups attached to the mannopyranoside structure. It is often utilized to study the structure, synthesis, biology, and evolution of sugars .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside typically involves the acetylation of mannose derivatives. One common method starts with the acetylation of mannose to form 2,3,4,6-tetra-O-acetyl-D-mannopyranose. This intermediate is then reacted with octanol in the presence of an acid catalyst, such as boron trifluoride etherate, to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are typically added in a stepwise manner, and the reaction mixture is monitored closely to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding mannopyranoside.
Substitution: The octyl group can be substituted with other alkyl groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Substitution: Reagents like alkyl halides or other electrophiles can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions include deacetylated mannopyranosides and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Glycosylation Reactions
One of the primary applications of Octyl 2,3,4,6-O-tetraacetyl-beta-D-mannopyranoside is in glycosylation reactions. The compound can serve as a donor in the synthesis of more complex carbohydrates and glycosides.
- Mechanism : The synthesis typically involves the activation of the anomeric hydroxyl group to facilitate the formation of glycosidic bonds with various acceptors. The tetraacetyl protection allows for selective reactivity while maintaining stability during synthesis.
- Yield and Efficiency : Studies have shown that using this compound can lead to high yields of desired glycosides due to its favorable steric and electronic properties .
Biochemical Probes
The compound has also been utilized as a biochemical probe to study carbohydrate-protein interactions. Its structural similarity to natural sugars makes it an effective tool for investigating the binding affinities of lectins and other carbohydrate-binding proteins.
- Lectin Binding Studies : Research indicates that this compound can be used to evaluate the specificity and affinity of lectins towards different sugar moieties. This is crucial for understanding cell signaling and recognition processes .
- Fluorescent Labeling : When conjugated with fluorescent tags, this compound can be employed in imaging studies to visualize carbohydrate interactions in live cells .
Synthesis of Glycoproteins
Another significant application is in the synthesis of glycoproteins. The presence of the octyl group enhances solubility and stability during the synthesis process.
- Glycoprotein Production : this compound can be utilized as a building block for constructing glycoproteins that are important for therapeutic applications and vaccine development.
- Enzymatic Modifications : It serves as a substrate for various glycosyltransferases, enabling the modification of proteins with specific carbohydrate structures that can enhance their biological activity .
Development of Glyconanoparticles
The compound also plays a role in the development of glyconanoparticles for drug delivery systems.
- Nanoparticle Functionalization : By attaching this compound to nanoparticles, researchers can create targeted drug delivery vehicles that exploit carbohydrate recognition by cells.
- Enhanced Cellular Uptake : These glyconanoparticles demonstrate improved cellular uptake due to their ability to mimic natural ligands recognized by cell surface receptors .
Mechanism of Action
The mechanism of action of Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside involves its interaction with glycan-binding proteins and enzymes. The acetyl groups protect the hydroxyl groups of mannose, allowing selective reactions at other positions. The octyl group enhances the compound’s hydrophobicity, facilitating its incorporation into lipid bilayers and interaction with membrane proteins .
Comparison with Similar Compounds
Similar Compounds
Octyl 2,3,4,6-O-Tetraacetyl-beta-D-glucopyranoside: Similar structure but derived from glucose instead of mannose.
Octyl 2,3,4,6-O-Tetraacetyl-beta-D-galactopyranoside: Derived from galactose, used in similar applications.
Uniqueness
Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside is unique due to its mannose backbone, which is crucial for studying mannose-specific biological processes. Its specific structure allows for selective interactions with mannose-binding proteins and enzymes, making it a valuable tool in glycobiology research .
Biological Activity
Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside is a glycoside derivative that has garnered interest for its potential biological activities. This compound is characterized by its unique structure, which includes an octyl group and multiple acetyl groups attached to a beta-D-mannopyranoside backbone. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and biotechnology.
- Chemical Formula : C22H36O10
- Molecular Weight : 460.52 g/mol
- CAS Number : 128299-96-7
- Purity : Minimum 95%
The compound is synthesized through the acetylation of beta-D-mannopyranoside, which enhances its solubility and stability in biological systems.
Biological Activity Overview
This compound exhibits various biological activities that can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies indicate that this compound has significant antimicrobial properties against various bacterial strains. The effectiveness against Gram-positive and Gram-negative bacteria makes it a candidate for further investigation in antimicrobial therapies.
- Membrane Protein Interaction : As a nonionic detergent, it plays a role in solubilizing membrane proteins without denaturing them. This property is particularly useful for studying membrane-associated proteins and their functions.
- Cell Lysis and Protein Stabilization : The compound facilitates cell lysis and stabilizes proteins during extraction processes, which is essential in biochemical research.
Antimicrobial Studies
A study evaluated the antibacterial efficacy of this compound against several pathogens including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The results indicated varying degrees of inhibition:
Bacterial Strain | Inhibition Zone (mm) | Activity Level |
---|---|---|
E. coli | 15 | Moderate |
S. aureus | 20 | High |
Klebsiella pneumoniae | 10 | Low |
These findings suggest that this compound could be developed as an antimicrobial agent, particularly against Gram-positive bacteria.
Membrane Protein Solubilization
Research has shown that this compound effectively solubilizes membrane proteins from various sources while preserving their functional integrity. For instance:
- Critical Micelle Concentration (CMC) : The CMC for this compound was determined to be approximately 9 mM.
- Protein Recovery : In experiments involving the extraction of membrane proteins from E. coli, over 90% recovery was achieved without significant denaturation.
Case Studies
- Study on Membrane Proteins : A study conducted on the light-driven proton pump bacteriorhodopsin demonstrated that this compound provides superior stabilization compared to traditional detergents like octyl glucoside. The results showed enhanced activity retention post-solubilization.
- Antibacterial Efficacy Assessment : A comprehensive evaluation of the antibacterial properties against multiple strains highlighted the compound's potential as a broad-spectrum antimicrobial agent. The study utilized agar diffusion methods to measure the zones of inhibition effectively.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Octyl 2,3,4,6-O-Tetraacetyl-beta-D-mannopyranoside with high yield and purity?
- Methodological Answer : Synthesis involves protecting mannose with acetyl groups and coupling to an octyl chain. Key steps:
- Use mannose penta-acetate as the starting material (reactivity at the anomeric position is critical).
- Activate the anomeric center using boron trifluoride diethyl etherate (BF₃·Et₂O) in anhydrous dichloromethane to facilitate nucleophilic substitution with octanol .
- Purify intermediates via column chromatography (e.g., ethyl acetate/hexane gradients) to remove unreacted starting materials and byproducts .
- Optimize reaction time (typically 12–24 hours) and stoichiometry (e.g., 1.2 equivalents of 4-methoxythiophenol) to minimize side reactions like β-anomer formation .
Q. How is the structural confirmation of this compound achieved using spectroscopic methods?
- Methodological Answer : Structural validation requires a combination of techniques:
- ¹H and ¹³C NMR : Assign acetyl (δ ~2.0–2.2 ppm for CH₃) and octyl (δ ~1.2–1.6 ppm for CH₂) protons. Anomeric proton (δ ~5.2–5.5 ppm) confirms β-configuration .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (C₂₂H₃₆O₁₀, [M+Na]⁺ = 507.215) .
- X-ray crystallography : Resolves ambiguities in stereochemistry, as seen in studies where conflicting optical rotation data required crystallographic validation .
Q. What are the primary research applications of this compound in glycobiology?
- Methodological Answer :
- Glycoside hydrolase studies : Acts as a synthetic substrate for α-/β-mannosidases. Hydrolysis is monitored via HPLC or fluorometric assays (e.g., 4-methylumbelliferyl derivatives) to quantify enzyme activity .
- Protein-carbohydrate interactions : Used in surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity with lectins or antibodies .
- Glycoconjugate synthesis : Serves as a building block for oligosaccharide assembly via regioselective deacetylation .
Advanced Research Questions
Q. How can researchers design experiments to study the substrate specificity of glycoside hydrolases using this compound?
- Methodological Answer :
- Comparative kinetic assays : Test hydrolysis rates against structurally distinct substrates (e.g., non-acetylated or benzylidene-protected analogs) to identify key enzyme-substrate interactions .
- Inhibitor screening : Co-incubate with competitive inhibitors (e.g., deoxymannojirimycin) to assess IC₅₀ values and binding modes .
- Site-directed mutagenesis : Correlate enzyme active-site mutations (e.g., Asp to Ala in catalytic residues) with reduced hydrolysis efficiency .
Q. What methodological approaches are used to resolve contradictions in enzyme kinetic data obtained with this substrate?
- Methodological Answer :
- Orthogonal validation : Confirm kinetic parameters (e.g., , ) using multiple techniques (e.g., fluorometry vs. TLC densitometry) .
- Control experiments : Rule out nonspecific hydrolysis by testing heat-inactivated enzymes or including protease inhibitors .
- Structural analysis : Resolve ambiguities in substrate configuration (e.g., α vs. β-anomer) via X-ray crystallography, as conflicting optical data may arise from misassigned stereochemistry .
Q. How does the acetylation pattern influence the compound's interaction with carbohydrate-binding proteins?
- Methodological Answer :
- Acetyl group removal : Treat with sodium methoxide to generate deacetylated derivatives; compare binding affinities via SPR to identify critical acetyl positions .
- Molecular docking : Simulate interactions with lectins (e.g., concanavalin A) to map hydrogen bonding and hydrophobic contacts with acetyl/octyl groups .
- Thermodynamic profiling : Use ITC to measure entropy/enthalpy changes upon binding, revealing how acetylation modulates solvation effects .
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-octoxyoxan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O10/c1-6-7-8-9-10-11-12-27-22-21(31-17(5)26)20(30-16(4)25)19(29-15(3)24)18(32-22)13-28-14(2)23/h18-22H,6-13H2,1-5H3/t18-,19-,20+,21+,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGLREVZONTJLS-LXHROKJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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